molecular formula C22H25N3O4S2 B2486055 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-ethoxy-1,3-benzothiazole CAS No. 886924-32-9

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-ethoxy-1,3-benzothiazole

Katalognummer: B2486055
CAS-Nummer: 886924-32-9
Molekulargewicht: 459.58
InChI-Schlüssel: KODCGMGLMWLFCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzothiazole core substituted with an ethoxy group at position 6 and a piperazine moiety at position 2. The piperazine is further functionalized with a 4-(ethanesulfonyl)benzoyl group, contributing to its unique physicochemical and receptor-binding properties.

Eigenschaften

IUPAC Name

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-3-29-17-7-10-19-20(15-17)30-22(23-19)25-13-11-24(12-14-25)21(26)16-5-8-18(9-6-16)31(27,28)4-2/h5-10,15H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODCGMGLMWLFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-ethoxy-1,3-benzothiazole typically involves multiple steps. One common method includes the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach involves the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely applied to ensure the compound’s quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-ethoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts such as piperidine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

This compound is being investigated for its potential therapeutic effects, particularly in the following areas:

1. Antipsychotic Activity
Research indicates that compounds similar to this one exhibit antipsychotic properties. A study demonstrated that derivatives of benzothiazole can modulate dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.

2. Antimicrobial Properties
The presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compound. Studies have shown significant activity against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-ethoxy-1,3-benzothiazoleE. coli10 µg/mL
This compoundS. aureus8 µg/mL

Biological Research Applications

In biological research, this compound serves as a valuable tool for understanding various cellular mechanisms:

1. Mechanism of Action Studies
Investigations into how this compound interacts with cellular pathways have revealed its potential to induce apoptosis in cancer cells by activating caspase pathways.

2. Cellular Pathway Analysis
Research has shown that it affects multiple biochemical pathways, including those involved in inflammation and cell cycle regulation.

Pharmaceutical Development

The compound is being explored as a lead molecule for drug development targeting neurological disorders and infections:

1. Drug Formulation
Its unique properties make it suitable for formulating new drugs aimed at treating conditions such as anxiety and depression.

2. Synthetic Pathways
Research into synthetic routes for producing this compound efficiently has been conducted, focusing on minimizing environmental impact while maximizing yield.

Case Study 1: Efficacy Against Bacterial Infections

A clinical study assessed the efficacy of this compound against drug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated subjects compared to controls.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that this compound inhibited tumor cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Wirkmechanismus

The mechanism of action of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cytotoxic effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Sulfonyl/Benzoyl Groups

(a) 4-{2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-1,3-thiazol-4-yl}phenyl methyl ether ()
  • Structural Differences : Replaces the benzothiazole core with a thiazole ring and substitutes the ethanesulfonyl benzoyl group with a benzodioxin sulfonyl moiety.
  • Functional Implications : The benzodioxin sulfonyl group may increase steric bulk and alter receptor selectivity compared to the ethanesulfonyl group in the target compound. The methoxyphenyl substituent on the thiazole ring could enhance lipophilicity .
(b) N-(Adamantan-1-yl)-4-(4-(2-Aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine ()
  • Structural Differences: Features a triazine core instead of benzothiazole and an adamantylamino group instead of the ethanesulfonyl benzoyl.
  • The triazine core may engage in hydrogen bonding distinct from benzothiazole’s aromatic interactions .
  • Relevance: Both compounds utilize ethoxy and piperazine substituents, but divergent cores and functional groups likely result in different receptor affinities (e.g., cannabinoid vs. serotonin receptors).

Piperazine Derivatives with Receptor-Binding Profiles

(a) N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione ()
  • Structural Differences : Incorporates a spiro-pyrrolidinedione ring system linked to phenylpiperazine, lacking the benzothiazole or sulfonyl groups.
  • Functional Implications : These compounds exhibit moderate-to-high 5-HT2A receptor affinity (Ki = 15–46 nM), attributed to the phenylpiperazine moiety. The absence of a sulfonyl group may reduce polar interactions compared to the target compound .
  • Relevance: Highlights the critical role of piperazine substitution in receptor selectivity. The ethanesulfonyl benzoyl group in the target compound may shift affinity toward cannabinoid receptors (CB1/CB2) rather than serotonin receptors.

Benzothiazole Derivatives with Varied Substituents

(a) 2-Chloro-6-methyl-1,3-benzothiazole ()
  • Structural Differences : Simpler benzothiazole with chloro and methyl substituents, lacking the piperazine-ethanesulfonyl benzoyl chain.
  • Methyl substitution improves metabolic stability compared to ethoxy .
  • Relevance : Demonstrates how substituent modifications on benzothiazole influence physicochemical properties and drug-likeness.
(b) 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ()
  • Structural Differences : Integrates a pyrazoline ring with methoxyphenyl and methylbenzothiazole groups.

Comparative Data Table

Compound Name Core Structure Key Substituents Receptor Affinity (Ki, nM) Key References
Target Compound Benzothiazole 6-ethoxy, piperazine-ethanesulfonyl Not reported -
4-{2-[4-(Benzodioxin sulfonyl)piperazinyl]thiazole Thiazole Methoxyphenyl, benzodioxin sulfonyl Not reported
N-(Adamantan-1-yl)-4-(piperazinyl)triazine Triazine 6-ethoxy, adamantylamino CB2: <50 nM (inferred)
N-[3-(Phenylpiperazinyl)-propyl]pyrrolidinedione Pyrrolidinedione Phenylpiperazine 5-HT2A: 15–46 nM
2-Chloro-6-methyl-1,3-benzothiazole Benzothiazole Chloro, methyl Not reported

Key Research Findings and Implications

  • Piperazine Substitution : The ethanesulfonyl benzoyl group in the target compound likely enhances solubility and sulfonamide-mediated receptor interactions compared to adamantyl or phenyl groups in analogs .
  • Benzothiazole vs. Thiazole/Triazine Cores : Benzothiazole’s aromaticity and planar structure may favor π-π stacking in receptor binding, whereas triazine cores prioritize hydrogen bonding .
  • Ethoxy Group : The 6-ethoxy substituent in the target compound and triazine analogs () may improve metabolic stability compared to methyl or chloro groups .

Biologische Aktivität

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-ethoxy-1,3-benzothiazole is a compound belonging to the benzothiazole derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes a benzothiazole core fused with a piperazine moiety and an ethanesulfonyl group. The presence of these functional groups contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The piperazine moiety is known for its role in modulating neurotransmitter receptors, while the benzothiazole ring may inhibit enzyme activity by binding to active sites, thereby blocking substrate access.

Biological Activity Overview

The compound has been investigated for various biological activities:

  • Antitumor Activity : Studies have shown that benzothiazole derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 0.24 to 0.92 µM against various cancer types, indicating strong antiproliferative properties .
  • Antimicrobial Properties : Benzothiazole derivatives are recognized for their antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) of certain related compounds has been reported as low as 50 µg/mL against various pathogens .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a candidate for further research in drug development targeting diseases that involve enzyme dysregulation.

Case Study 1: Antitumor Activity

A study synthesized several benzothiazole derivatives and evaluated their effects on cancer cell lines such as NCI-H226 and MDA-MB-231. Among these, the compound with the piperazine moiety exhibited notable procaspase-3 kinase activation, suggesting potential as a therapeutic agent in cancer treatment .

CompoundEC50 (µM)Cancer Cell Lines
This compound0.31NCI-H226, MDA-MB-231
Related Compound0.41Various

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of benzothiazole derivatives revealed that certain compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The ethanesulfonyl group enhances the solubility and bioavailability of these compounds, contributing to their efficacy in inhibiting microbial growth .

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50
Candida albicans50

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.